Bifurcose
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Overview
Description
Preparation Methods
Bifurcose can be synthesized through enzymatic reactions involving fructosyltransferase enzymes. For instance, levan fructotransferase from Arthrobacter ureafaciens can act on oligosaccharides containing this compound residues . The preparation involves fractionation and chromatography techniques to isolate this compound from plant materials such as wheat straw . Industrial production methods typically involve the extraction and purification of this compound from plant sources, followed by enzymatic treatment to achieve the desired structure .
Chemical Reactions Analysis
Bifurcose undergoes various chemical reactions, including hydrolysis and enzymatic transformations. Common reagents used in these reactions include fructosyltransferase enzymes and other glycosidases . The major products formed from these reactions are simpler sugars such as fructose and levanbiose . Bifurcating reactions, where a single transition state leads to multiple products, are also relevant in the context of this compound .
Scientific Research Applications
Bifurcose has several scientific research applications, particularly in the fields of chemistry, biology, and medicine. In chemistry, it is used to study the mechanisms of oligosaccharide synthesis and degradation . In biology, this compound is investigated for its role in plant metabolism and its potential as a prebiotic . In medicine, this compound and other fructans are explored for their health benefits, including immunomodulatory and antioxidant effects . Industrially, this compound is used in the production of functional foods and as a fat replacer .
Mechanism of Action
The mechanism of action of bifurcose involves the transfer of fructosyl units from sucrose to acceptor molecules, facilitated by fructosyltransferase enzymes . This process results in the formation of various fructan polymers, including this compound. The molecular targets and pathways involved include the enzymes responsible for fructan synthesis and degradation .
Comparison with Similar Compounds
Bifurcose is similar to other fructans such as inulin and levan, which are also composed of fructose units linked by glycosidic bonds . this compound is unique in its specific β(2→1)- and β(2→6)-linkages . Other similar compounds include kestose and neokestose, which are trisaccharides with different linkage patterns . The uniqueness of this compound lies in its specific structure and its role as a building block for higher-degree fructans .
Properties
CAS No. |
3568-31-8 |
---|---|
Molecular Formula |
C24H42O21 |
Molecular Weight |
666.6 g/mol |
IUPAC Name |
(2R,3R,4S,5S,6R)-2-[(2S,3S,4S,5R)-2,5-bis[[(2R,3S,4S,5R)-3,4-dihydroxy-2,5-bis(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4-dihydroxyoxolan-2-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol |
InChI |
InChI=1S/C24H42O21/c25-1-8-12(30)16(34)17(35)21(41-8)45-24(7-40-23(6-29)19(37)14(32)10(3-27)43-23)20(38)15(33)11(44-24)4-39-22(5-28)18(36)13(31)9(2-26)42-22/h8-21,25-38H,1-7H2/t8-,9-,10-,11-,12-,13-,14-,15-,16+,17-,18+,19+,20+,21-,22-,23-,24+/m1/s1 |
InChI Key |
MMYFQTWHKPSUDE-DLQNOBSRSA-N |
Isomeric SMILES |
C([C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)O[C@]2([C@H]([C@@H]([C@H](O2)CO[C@]3([C@H]([C@@H]([C@H](O3)CO)O)O)CO)O)O)CO[C@]4([C@H]([C@@H]([C@H](O4)CO)O)O)CO)O)O)O)O |
Canonical SMILES |
C(C1C(C(C(C(O1)OC2(C(C(C(O2)COC3(C(C(C(O3)CO)O)O)CO)O)O)COC4(C(C(C(O4)CO)O)O)CO)O)O)O)O |
Origin of Product |
United States |
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